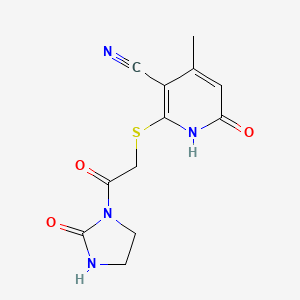
4-Methyl-6-oxo-2-((2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl)thio)-1,6-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-663086 is a chemical compound with the molecular formula C17H15FN2O4S2 and a molecular weight of 394.44 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthetic routes and reaction conditions for WAY-663086 are not widely documented in publicly available sources. it is typically prepared in specialized laboratories with stringent quality control measures to ensure high purity and consistency . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with additional steps for purification and quality assurance.
Chemical Reactions Analysis
WAY-663086 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-663086 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies involving cellular processes.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of WAY-663086 involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
WAY-663086 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-120491: A compound with similar structural features but different biological activity.
WAY-123456: Another compound used in biochemical research with distinct properties.
The uniqueness of WAY-663086 lies in its specific molecular structure and the particular interactions it has with biological targets, making it valuable for certain research applications .
Properties
Molecular Formula |
C12H12N4O3S |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
4-methyl-6-oxo-2-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]sulfanyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12N4O3S/c1-7-4-9(17)15-11(8(7)5-13)20-6-10(18)16-3-2-14-12(16)19/h4H,2-3,6H2,1H3,(H,14,19)(H,15,17) |
InChI Key |
HBXCSRPDYVUZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)SCC(=O)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















